molecular formula C22H28N6O4 B2487603 Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate CAS No. 851940-55-1

Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate

Cat. No.: B2487603
CAS No.: 851940-55-1
M. Wt: 440.504
InChI Key: XJCMXYQRAZUBIT-UHFFFAOYSA-N
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Description

Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-4-32-18(29)15-28-17(23-20-19(28)21(30)25(3)22(31)24(20)2)14-26-10-12-27(13-11-26)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCMXYQRAZUBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Design and Core Purine Functionalization

Construction of the 1,3-Dimethyl-2,6-Dioxopurine Scaffold

The purine core is synthesized via cyclization of pyrimidine precursors. Starting with 4,6-dichloro-5-nitropyrimidine , reduction with tin(II) chloride yields 4,6-dichloropyrimidine-5-amine . Subsequent alkylation with dimethyl sulfate introduces methyl groups at positions 1 and 3, forming 1,3-dimethyl-2,6-dioxopurine . Ethyl bromoacetate is then employed for nucleophilic substitution at position 7, yielding ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .

Challenges in Positional Selectivity

Purine functionalization at position 8 is hindered by the electron-deficient aromatic system. Traditional alkylation or nucleophilic substitution methods face low reactivity, necessitating advanced strategies such as Mannich reactions or transition metal-catalyzed couplings .

Primary Synthetic Routes

Mannich-Type Three-Component Reaction

Reaction Mechanism and Conditions

The Mannich reaction introduces the (4-phenylpiperazin-1-yl)methyl group at position 8 via a one-pot, three-component coupling. The purine core reacts with formaldehyde and 4-phenylpiperazine under ethylenediamine catalysis (5 mol%) in ethanol at ambient temperature. This method achieves 85–92% yields with exclusive regioselectivity for position 8, attributed to the electron-withdrawing effects of the 2,6-dioxo groups.

Optimization Insights
  • Solvent : Ethanol enhances solubility and reaction kinetics.
  • Catalyst : Ethylenediamine facilitates imine formation, accelerating the Mannich adduct formation.
  • Substrate Scope : Electron-deficient purines exhibit higher reactivity, while bulky substituents at position 7 (e.g., ethyl acetate) minimally affect yields.

Bromine Substitution Strategy

Intermediate Synthesis

Bromination of the purine core at position 8 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate . This intermediate serves as a pivotal precursor for further functionalization.

Nucleophilic Aromatic Substitution

The bromine atom is displaced by a (4-phenylpiperazin-1-yl)methyl group via copper(I)-catalyzed coupling. Reaction with 4-phenylpiperazine and paraformaldehyde in the presence of CuI and 1,10-phenanthroline in toluene at 110°C achieves 78% yield .

Condition Parameter Value
Catalyst CuI 10 mol%
Ligand 1,10-Phenanthroline 20 mol%
Temperature 110°C
Yield 78%

Reductive Amination Approach

Aldehyde Intermediate Synthesis

Oxidation of the purine core at position 8 using SeO₂ in dioxane introduces a formyl group, yielding ethyl 2-(8-formyl-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate .

Piperazine Coupling

Reductive amination with 4-phenylpiperazine and sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C furnishes the target compound in 70% yield .

$$
\text{Purine-CHO} + \text{Ph-Piperazine} \xrightarrow{\text{NaBH}3\text{CN}} \text{Purine-CH}2\text{-N(Piperazine-Ph)} \quad
$$

Comparative Analysis of Methodologies

Yield and Efficiency

  • Mannich Reaction : Highest yield (92%) and one-pot simplicity.
  • Bromine Substitution : Moderate yield (78%) but requires hazardous bromination steps.
  • Reductive Amination : Lower yield (70%) due to intermediate oxidation challenges.

Regioselectivity and Byproducts

  • The Mannich reaction exclusively functionalizes position 8, while bromine substitution may produce minor quantities of N7-alkylated byproducts.

Scalability and Industrial Applicability

  • Mannich reactions are preferred for large-scale synthesis due to minimal purification requirements.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 3.75 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂CH₃), and 7.26–7.34 (m, 5H, Ph) confirm structural integrity.
  • Mass Spectrometry : Molecular ion peak at m/z 483.2 [M+H]⁺ aligns with the calculated molecular weight (482.5 g/mol).

Purity Assessment

  • HPLC : ≥98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

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